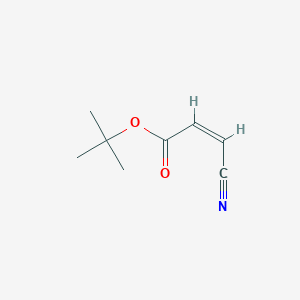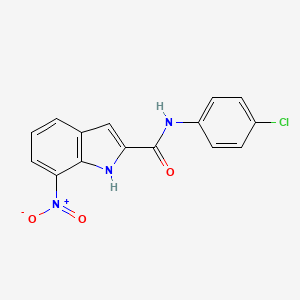
N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a nitro group at the 7th position of the indole ring, and a carboxamide group at the 2nd position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide typically involves the following steps:
Nitration: The indole ring is nitrated at the 7th position using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Chlorination: The phenyl ring is chlorinated at the 4th position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amidation: The carboxamide group is introduced at the 2nd position of the indole ring through a reaction with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Reduction: Formation of N-(4-aminophenyl)-7-nitro-1H-indole-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various microbial strains and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent. It is also explored for its potential use in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. It is also utilized in the synthesis of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group plays a crucial role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1H-indole-2-carboxamide: Lacks the nitro group, resulting in different biological activities.
N-(4-chlorophenyl)-7-nitro-1H-indole-3-carboxamide: The carboxamide group is at the 3rd position, leading to variations in its chemical and biological properties.
N-(4-bromophenyl)-7-nitro-1H-indole-2-carboxamide: The chlorine atom is replaced with a bromine atom, affecting its reactivity and interactions.
Uniqueness: N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and carboxamide groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C15H10ClN3O3 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10ClN3O3/c16-10-4-6-11(7-5-10)17-15(20)12-8-9-2-1-3-13(19(21)22)14(9)18-12/h1-8,18H,(H,17,20) |
InChI Key |
HAAKGZGPTZACGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
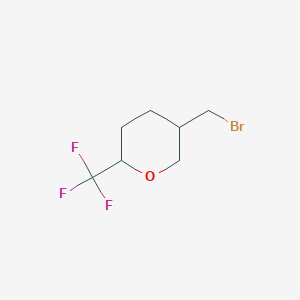
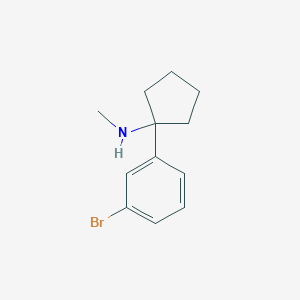

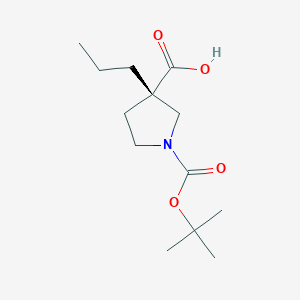

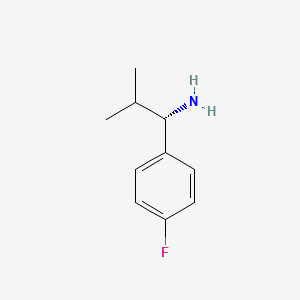

![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)


![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
